molecular formula C5H2ClN3 B1584771 5-Chloropyrimidine-2-carbonitrile CAS No. 38275-56-8

5-Chloropyrimidine-2-carbonitrile

Cat. No. B1584771
CAS RN: 38275-56-8
M. Wt: 139.54 g/mol
InChI Key: XCZYVEHAGNDPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloropyrimidine-2-carbonitrile” is a chemical compound with the molecular formula C5H2ClN3 . It has a molecular weight of 139.54 .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “5-Chloropyrimidine-2-carbonitrile”, involves several steps. The process typically starts with nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone. The sulfone group is then displaced by cyanide and chlorination at the pyrimidine C5 position with NCS .


Molecular Structure Analysis

The molecular structure of “5-Chloropyrimidine-2-carbonitrile” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The compound has a chlorine atom at the 5th position and a carbonitrile group at the 2nd position .


Chemical Reactions Analysis

“5-Chloropyrimidine-2-carbonitrile” can undergo various chemical reactions due to its multiple reactive sites. For instance, it can participate in transition metal-catalyzed coupling reactions or nucleophilic substitutions at the chlorine-substituted C4/6 carbons .

Scientific Research Applications

Anti-inflammatory Applications

Specific Scientific Field

This application falls under the field of medicinal chemistry and pharmacology.

Summary of the Application

5-Chloropyrimidine-2-carbonitrile is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory effects .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Anticancer Applications

Specific Scientific Field

This application falls under the field of medicinal chemistry and oncology.

Summary of the Application

A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .

Methods of Application or Experimental Procedures

These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .

Results or Outcomes

Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib . In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells .

Safety And Hazards

“5-Chloropyrimidine-2-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for “5-Chloropyrimidine-2-carbonitrile” could involve exploring its potential applications in various fields due to its multiple reactive sites. This includes the development of new pyrimidines as anti-inflammatory agents . Additionally, the compound’s rich chemistry via transition metal-catalyzed coupling reactions or nucleophilic substitutions at the chlorine-substituted C4/6 carbons offers numerous possibilities for future research .

properties

IUPAC Name

5-chloropyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-4-2-8-5(1-7)9-3-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZYVEHAGNDPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356172
Record name 5-chloropyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyrimidine-2-carbonitrile

CAS RN

38275-56-8
Record name 5-chloropyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloropyrimidine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloropyrimidine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Chloropyrimidine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Chloropyrimidine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Chloropyrimidine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Chloropyrimidine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Chloropyrimidine-2-carbonitrile

Citations

For This Compound
2
Citations
AS Kalogirou, PA Koutentis - ARKIVOC: Online Journal of …, 2020 - search.ebscohost.com
… The latter was converted to 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile in four steps giving … 4,6-Bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile was finally converted into 4,5,6-…
Number of citations: 1 search.ebscohost.com
AS Kalogiroua, PA Koutentisb - Organic Chemistry, 2020 - arkat-usa.org
… The latter was converted to 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile in four steps giving … 4,6-Bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile was finally converted into 4,5,6-…
Number of citations: 5 www.arkat-usa.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.